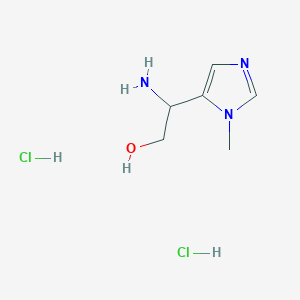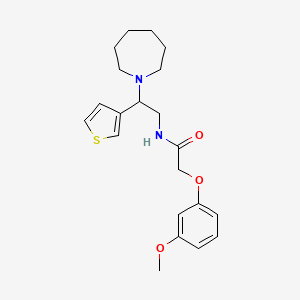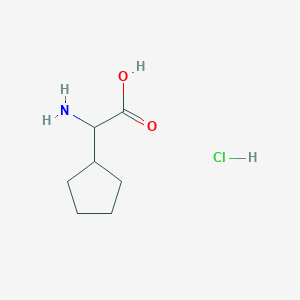
4-((1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPAA is a pyranone derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Azetidinone derivatives, including compounds structurally similar to 4-((1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have been synthesized and characterized through various techniques. For example, Chopde et al. (2012) described the preparation and characterization of azetidinone analogues using spectroscopic techniques and elemental analysis, emphasizing their importance in scientific research for their structural diversity and potential applications (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity
- A significant aspect of research on azetidinone derivatives involves their antimicrobial potential. Studies have shown that some azetidinone compounds display promising antibacterial activities against various bacterial strains. This is exemplified in the work of Chopde et al. (2012), where azetidinones analogues were screened for their antimicrobial activities (Chopde, Meshram, & Pagadala, 2012).
Biological Evaluation for Anticancer and Anti-5-lipoxygenase Agents
- Azetidinone derivatives have also been evaluated for their potential as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines derivatives and tested them for cytotoxic and 5-lipoxygenase inhibition activities, showing the diverse biological applications of these compounds (Rahmouni et al., 2016).
Potential in Radio-sensitizing and Hypoxic Cell Cytotoxic Agents
- Another interesting area of application for azetidinone derivatives is in the development of radio-sensitizing and hypoxic cell cytotoxic agents. Suto et al. (1991) explored compounds related to azetidinones for their potential in these fields, demonstrating the versatility of these compounds in various therapeutic contexts (Suto et al., 1991).
Eigenschaften
IUPAC Name |
4-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-11-6-12(7-16(19)20-11)21-13-8-17(9-13)15(18)10-22-14-4-2-3-5-14/h6-7,13-14H,2-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAYXSDHXUFHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CSC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)

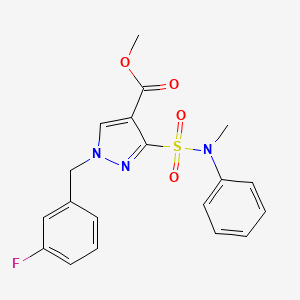
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)
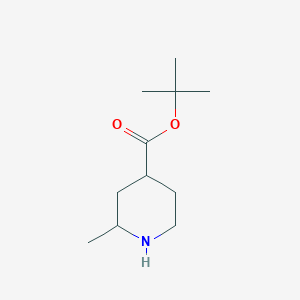
![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)
